Cas no 951884-79-0 (N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide)
N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-ETHYL 3-BROMO-5-TRIFLUOROMETHYLBENZENESULFONAMIDE
- 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide
- 3-Bromo-N-ethyl-5-(trifluoromethyl)-benzenesulfonamide
- PC8102
- MFCD09801005
- AKOS015834153
- DTXSID90650513
- A859160
- 3-Bromo-N-ethyl-5-(trifluoromethyl)benzene-1-sulfonamide
- 3-Bromo-5-(N-ethylsulphamoyl)benzotrifluoride
- SB82744
- BS-23760
- 951884-79-0
- CS-0205726
- N-ethyl-3-bromo-5-trifluoromethylbenzenesulfonamide
- DB-371527
- N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide
-
- MDL: MFCD09801005
- Inchi: 1S/C9H9BrF3NO2S/c1-2-14-17(15,16)8-4-6(9(11,12)13)3-7(10)5-8/h3-5,14H,2H2,1H3
- InChI Key: YOAJDJLFFZNDGD-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(F)(F)F)C=C(C=1)S(NCC)(=O)=O
Computed Properties
- Exact Mass: 330.94900
- Monoisotopic Mass: 330.94895g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 54.6Ų
Experimental Properties
- PSA: 54.55000
- LogP: 4.23780
N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide Customs Data
- HS CODE:2935009090
- Customs Data:
China Customs Code:
2935009090Overview:
2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%
Declaration elements:
Product Name, component content, use to
Summary:
2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%
N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019086531-25g |
3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide |
951884-79-0 | 95% | 25g |
$998.00 | 2023-08-31 | |
| Fluorochem | 213471-1g |
3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide |
951884-79-0 | 95% | 1g |
£76.00 | 2022-02-28 | |
| Fluorochem | 213471-5g |
3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide |
951884-79-0 | 95% | 5g |
£225.00 | 2022-02-28 | |
| TRC | E900945-100mg |
N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide |
951884-79-0 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E900945-250mg |
N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide |
951884-79-0 | 250mg |
$69.00 | 2023-05-18 | ||
| TRC | E900945-500mg |
N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide |
951884-79-0 | 500mg |
$92.00 | 2023-05-18 | ||
| TRC | E900945-1g |
N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide |
951884-79-0 | 1g |
$133.00 | 2023-05-18 | ||
| Apollo Scientific | PC8102-1g |
3-Bromo-5-(N-ethylsulphamoyl)benzotrifluoride |
951884-79-0 | 1g |
£145.00 | 2023-09-01 | ||
| abcr | AB232780-1 g |
3-Bromo-5-(N-ethylsulphamoyl)benzotrifluoride; . |
951884-79-0 | 1g |
€144.00 | 2023-04-27 | ||
| abcr | AB232780-5 g |
3-Bromo-5-(N-ethylsulphamoyl)benzotrifluoride; . |
951884-79-0 | 5g |
€348.00 | 2023-04-27 |
N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide Suppliers
N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide
N-Ethyl 3-Bromo-5-Trifluoromethylbenzenesulfonamide: Structural Features, Synthesis, and Emerging Applications in Pharmaceutical Chemistry
The compound N-Ethyl 3-bromo-5-trifluoromethylbenzenesulfonamide (CAS No. 951884-79-0) represents a structurally complex sulfonamide derivative with unique functional group arrangements. This molecule integrates a trifluoromethyl group at the para position of the benzene ring, a bromine atom at the meta position, and an N-ethyl sulfonamide moiety. These substituents collectively contribute to its distinct physicochemical properties and potential applications in medicinal chemistry. The trifluoromethyl group (-CF₃) is particularly notable for its electron-withdrawing effects and lipophilic character, which are critical in drug design for modulating metabolic stability and biological activity.
Synthetic strategies for this compound typically involve multi-step organic transformations. The core scaffold is often constructed via electrophilic aromatic substitution reactions, where the bromine atom serves as a directing group for subsequent functionalization. Recent advancements in transition-metal-catalyzed cross-coupling reactions have enabled more efficient access to such substituted benzenesulfonamides. For instance, palladium-catalyzed amination protocols have been optimized to introduce the sulfonamide functionality with high regioselectivity. The ethylation of the amine nitrogen is commonly achieved through alkylation under controlled basic conditions to avoid overalkylation or side reactions.
The presence of multiple heteroatoms (N, S, Br, F) imparts significant polarity to the molecule, influencing its solubility profile and intermolecular interactions. Spectroscopic analysis reveals characteristic IR absorption bands for the sulfonamide NH stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹), while NMR data confirm the distinct chemical shifts of the ethyl chain (1H NMR: δ ~1.2 ppm for CH₃; δ ~2.7 ppm for CH₂) and aromatic protons (δ ~7.2–7.6 ppm). These spectroscopic features are essential for structural elucidation and purity assessment in both research and industrial settings.
In pharmaceutical research, compounds containing sulfonamide moieties have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. The bromine substituent in this molecule offers opportunities for further derivatization through nucleophilic aromatic substitution or transition-metal catalysis, enabling access to analogs with tailored pharmacological profiles. Notably, recent studies (2023) have explored similar trifluoromethyl-substituted sulfonamides as potential kinase inhibitors targeting cancer-related signaling pathways such as PI3K/AKT/mTOR.
The trifluoromethyl group (-CF₃) plays a pivotal role in enhancing metabolic resistance by reducing susceptibility to enzymatic hydrolysis or oxidation processes in vivo. This property aligns with modern drug design principles that prioritize bioavailability optimization through fluorination strategies. Computational modeling has demonstrated that such substitutions can significantly improve ligand-receptor binding affinities by modulating hydrophobic interactions at protein active sites.
Analytical methods for characterizing this compound include high-performance liquid chromatography (HPLC) with UV detection at λ_max ~254 nm corresponding to the aromatic system's π→π* transitions. Mass spectrometry reveals a molecular ion peak at m/z 416 [M+H]⁺ consistent with its molecular formula C₉H₁₀BrF₃N₂O₂S. These analytical techniques are indispensable for quality control during synthesis scale-up processes.
Emerging research directions focus on leveraging this scaffold's modular nature for combinatorial chemistry approaches. By systematically varying substituents on either the ethyl chain or aromatic ring system (e.g., replacing bromine with other halogens or introducing additional electron-donating groups), researchers aim to discover novel lead compounds with enhanced therapeutic indices across multiple disease indications including neurodegenerative disorders and infectious diseases.
The compound's structural versatility also makes it an attractive candidate for click chemistry applications involving copper(I)-catalyzed azide-alkyne cycloadditions or strain-promoted reactions between trans-cyclooctynes and azides. Such conjugation strategies enable site-specific labeling of biomolecules or development of fluorescent probes for cellular imaging studies.
In green chemistry contexts, solvent-free microwave-assisted synthesis protocols have been developed to reduce reaction times while minimizing waste generation during production of this class of compounds. These sustainable approaches align with industry trends toward environmentally responsible manufacturing practices without compromising product quality standards.
Ongoing investigations into structure-activity relationships (SAR) continue to refine our understanding of how specific substituent effects influence biological outcomes associated with this molecular framework. Comparative studies between brominated vs iodinated analogs provide insights into halogen bond donor capabilities that may enhance protein-ligand interactions through non-covalent bonding mechanisms.
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